4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide compounds and has shown promise in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to have antioxidant properties and may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide in lab experiments is that it has shown promise as a therapeutic agent for a variety of diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Future Directions
There are many potential future directions for the study of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide. One area of research could focus on optimizing its use as an anti-cancer agent, potentially in combination with other drugs. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential side effects and limitations. Finally, research could be conducted to explore its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesis Methods
The synthesis of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide involves the reaction of 2-amino-4-methoxybenzoic acid with pyridine-2-sulfonyl chloride in the presence of a base. The resulting compound is then reacted with 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)ethanone to obtain the final product.
Scientific Research Applications
The potential applications of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide in scientific research are vast. This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for autoimmune diseases.
properties
IUPAC Name |
4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-31-19-11-10-17(23(28)25-21-9-5-6-12-24-21)13-20(19)32(29,30)26-15-18(14-22(26)27)16-7-3-2-4-8-16/h2-13,18H,14-15H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRLKWBGMKEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.